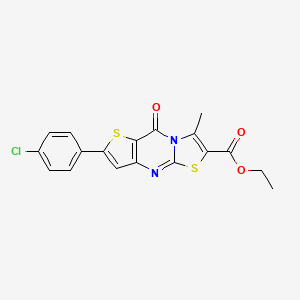
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the fusion with thiophene and pyrimidine rings. Common reagents used in these reactions include sulfur, amines, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, often used in pharmaceuticals.
Thiophene derivatives: Compounds containing a thiophene ring, used in materials science.
Pyrimidine derivatives: Compounds containing a pyrimidine ring, important in biochemistry.
Uniqueness
The unique combination of thiazole, thiophene, and pyrimidine rings in this compound gives it distinct chemical and physical properties, making it a valuable target for research and development.
Properties
CAS No. |
122945-82-8 |
|---|---|
Molecular Formula |
C18H13ClN2O3S2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-12-methyl-2-oxo-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-3-24-17(23)14-9(2)21-16(22)15-12(20-18(21)26-14)8-13(25-15)10-4-6-11(19)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZVVXFBCMYPLSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)Cl)N=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















